1-(Piperidin-4-ylsulfonyl)piperidine
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Overview
Description
4-(Piperidine-1-sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group at the nitrogen atom. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidine-1-sulfonyl)piperidine typically involves the reaction of piperidine with sulfonyl chloride derivatives. One common method is the reaction of piperidine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of 4-(piperidine-1-sulfonyl)piperidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidine-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperidine-1-sulfonyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with various receptors, influencing their signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Comparison: 4-(Piperidine-1-sulfonyl)piperidine is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. The sulfonyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C10H20N2O2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-piperidin-4-ylsulfonylpiperidine |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,10-4-6-11-7-5-10)12-8-2-1-3-9-12/h10-11H,1-9H2 |
InChI Key |
IBYFOZCCMCDMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2CCNCC2 |
Origin of Product |
United States |
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